4-Nitrosobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrosobenzophenone is an organic compound with the molecular formula C13H9NO2. It is a derivative of benzophenone, where a nitroso group (-NO) is attached to the para position of one of the phenyl rings. This compound is known for its distinctive yellow to light brown crystalline appearance and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrosobenzophenone can be synthesized through several methods. One common approach involves the nitration of benzophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) to the benzophenone. This is followed by a reduction step using reagents such as tin and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzophenone.
Reduction: It can be reduced to form 4-aminobenzophenone.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: 4-Nitrobenzophenone.
Reduction: 4-Aminobenzophenone.
Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.
Scientific Research Applications
4-Nitrosobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as a photoinitiator in UV-curing applications
Mechanism of Action
The mechanism of action of 4-Nitrosobenzophenone involves its ability to undergo redox reactions. The nitroso group can participate in electron transfer processes, making it a useful probe in studying redox-active enzymes and pathways. It can also form reactive intermediates that interact with biological molecules, providing insights into enzyme catalysis and inhibition .
Comparison with Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a photoinitiator.
4-Nitrobenzophenone: An oxidized form of 4-Nitrosobenzophenone, used in similar applications.
4-Aminobenzophenone: A reduced form, used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly valuable in redox chemistry and as a versatile intermediate in organic synthesis .
Properties
CAS No. |
63064-03-9 |
---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(4-nitrosophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9H |
InChI Key |
UMBUOMCYBHZZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.